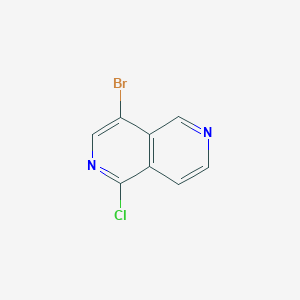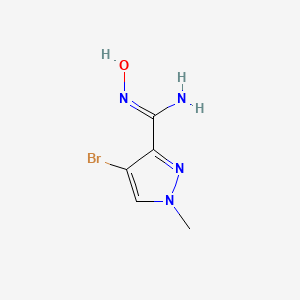
4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide
Overview
Description
4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C5H7BrN4O and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzoylthiophenes, have been reported to act as allosteric enhancers (ae) of agonist activity at the a1 adenosine receptor .
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its targets through a radical addition followed by intramolecular cyclization .
Action Environment
It’s worth noting that the compound is stable under normal conditions, but should be kept away from strong oxidizing agents and strong acids .
Biochemical Analysis
Biochemical Properties
4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to alterations in the production of specific metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide to the target biomolecules .
Cellular Effects
The effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding the dosage effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of specific metabolites by inhibiting or activating enzymes involved in their production or degradation. For example, it may inhibit an enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and a decrease in downstream products. These effects on metabolic pathways can have significant implications for cellular function and overall organismal health .
Transport and Distribution
The transport and distribution of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide may localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and overall efficacy in biochemical and cellular processes .
Subcellular Localization
The subcellular localization of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide may accumulate in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. The subcellular localization of this compound is a key determinant of its biological activity and overall impact on cellular function .
Properties
IUPAC Name |
4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHNJNKFWJQYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=NO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)/C(=N/O)/N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425519 | |
| Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287922-73-0 | |
| Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)

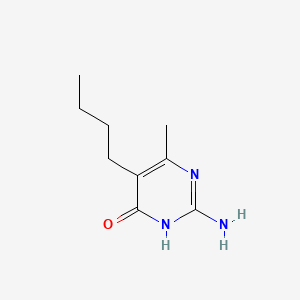
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
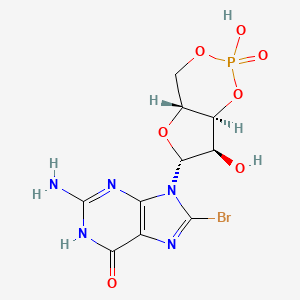
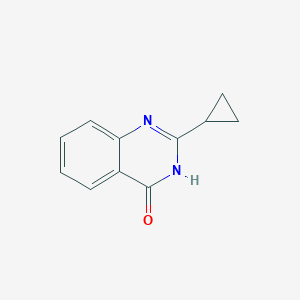
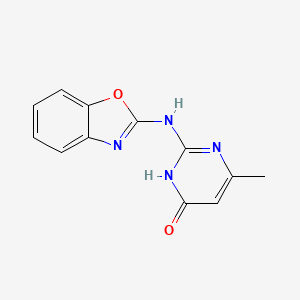
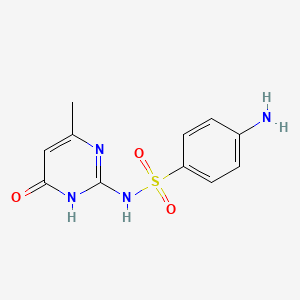
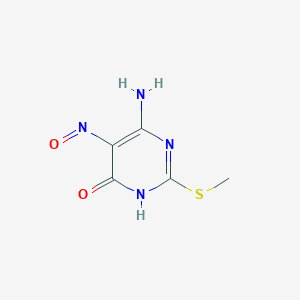
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
